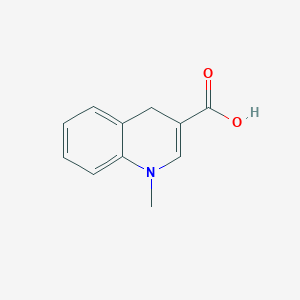![molecular formula C6H15O3PSi B13699156 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is a chemical compound characterized by the presence of a trimethylsilyl group and a dioxaphospholane ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen-phosphorus ring system. These structural elements confer specific chemical properties and reactivity patterns to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The reaction can be represented as follows:
Precursor+(CH3)3SiCl→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
化学反应分析
Types of Reactions
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or alcohols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of silyl ethers or other derivatives.
科学研究应用
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the dioxaphospholane ring can participate in ring-opening reactions, leading to the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- 4-Methyl-2,4-bis(4’-trimethylsilyloxyphenyl)pentene-1
- 2-[(Trimethylsilyl)oxy]benzoic acid trimethylsilyl ester
- 2-(Trimethylsilylmethyl)allyl acetate
Uniqueness
4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane is unique due to its combination of a trimethylsilyl group and a dioxaphospholane ring. This combination imparts specific reactivity and stability characteristics that are not commonly found in other compounds. The presence of the dioxaphospholane ring, in particular, allows for unique ring-opening reactions that can be exploited in various synthetic applications.
属性
分子式 |
C6H15O3PSi |
|---|---|
分子量 |
194.24 g/mol |
IUPAC 名称 |
trimethyl-[(4-methyl-1,3,2-dioxaphospholan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H15O3PSi/c1-6-5-7-10(8-6)9-11(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
ISDSKTJDKOJBIK-UHFFFAOYSA-N |
规范 SMILES |
CC1COP(O1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


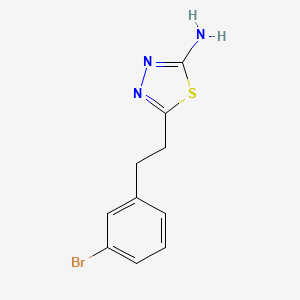
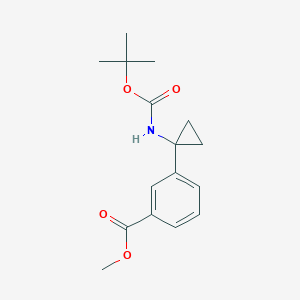
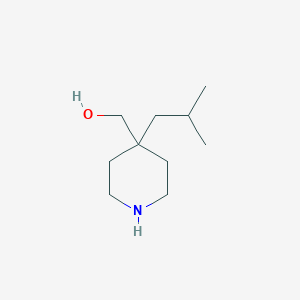

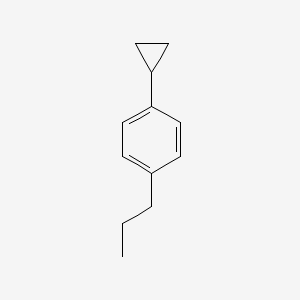
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
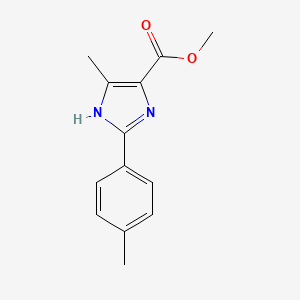
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
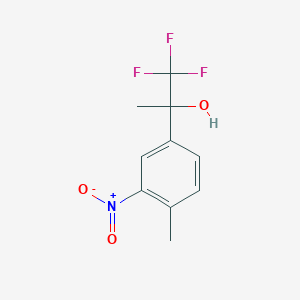
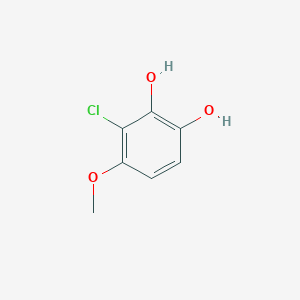
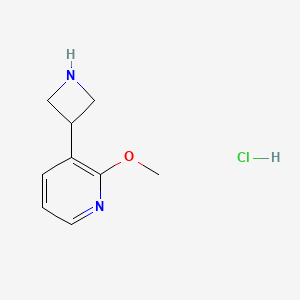
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
